![molecular formula C13H8ClF3N4 B2750516 1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine CAS No. 871547-71-6](/img/structure/B2750516.png)

1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

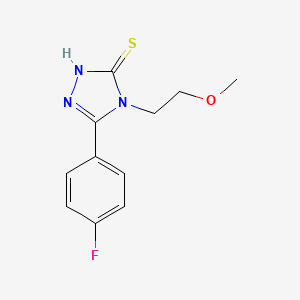

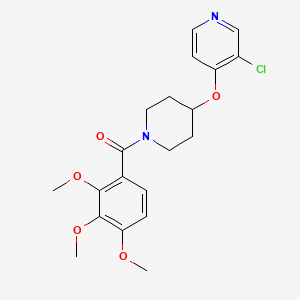

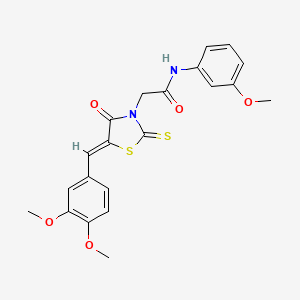

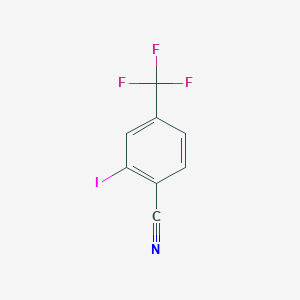

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine” is not explicitly provided in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Scientific Research Applications

Antiviral and Antitumor Activities

- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with potential antiparasitic activities. These compounds exhibited significant in vitro activity against certain viruses and tumor cells, with some showing potent inhibitory effects on the growth of L1210 and P388 leukemia (Ugarkar et al., 1984).

Synthesis and Characterization

- Novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives have been synthesized, showcasing potential applications in AIDS chemotherapy due to their pharmacological therapeutic potentials (Ajani et al., 2019).

- A study on tetrafluoroterephthalic acid and a series of N-containing heterocycles formed novel crystals, emphasizing the importance of hydrogen bonds and weak intermolecular interactions in the assembly of molecular structures (Wang et al., 2014).

Biological Activities of Pyrazolo[3,4-d]pyrimidines

- Various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were synthesized and tested for their biological activity, highlighting the synthesis methodology and the in vitro evaluation against viruses and tumor cells (Petrie et al., 1985).

Molecular Modeling and Synthesis Techniques

- Microwave-assisted synthesis techniques were employed to create fused heterocycles incorporating the trifluoromethyl group, demonstrating the efficiency of modern synthesis methods (Shaaban, 2008).

Safety and Hazards

Mechanism of Action

- CDK2 (Cyclin-Dependent Kinase 2) : CDK2 is a key enzyme involved in cell cycle regulation. It forms complexes with cyclins and plays a crucial role in cell division, especially during the G1/S transition. CDK2 promotes cell cycle progression by phosphorylating downstream substrates .

- Apoptosis Induction : The compound triggers apoptosis (programmed cell death) within cancer cells, leading to their elimination .

- Apoptotic Pathways : Activation of apoptotic pathways involves caspases, Bcl-2 family proteins, and mitochondrial signaling. The compound modulates these pathways, promoting cell death .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is an enzyme that plays a crucial role in cell proliferation, making it a target for cancer treatment .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit cell growth and induce apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CDK2. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby affecting cell proliferation .

Temporal Effects in Laboratory Settings

Its significant cytotoxic activities against various cell lines suggest potential long-term effects on cellular function .

Properties

IUPAC Name |

1-benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N4/c14-10-9-6-18-21(7-8-4-2-1-3-5-8)11(9)20-12(19-10)13(15,16)17/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITCFKGWYDMNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2750434.png)

![(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone](/img/structure/B2750439.png)

![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750448.png)

![4-methyl-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2750456.png)